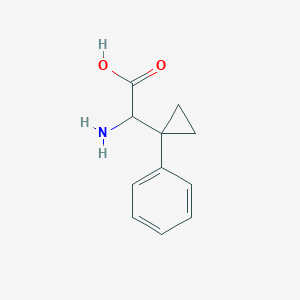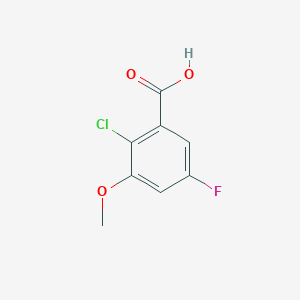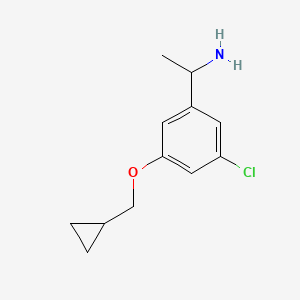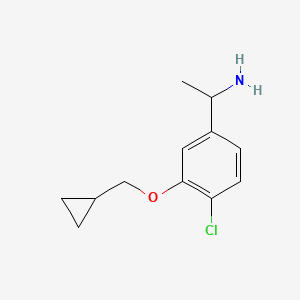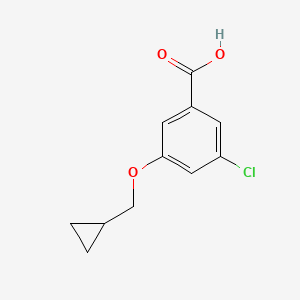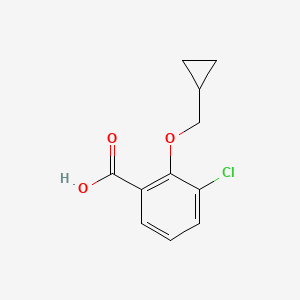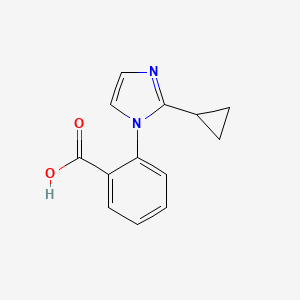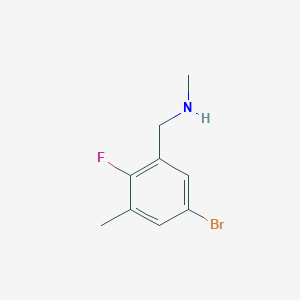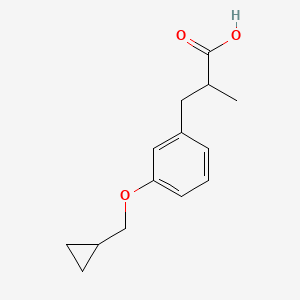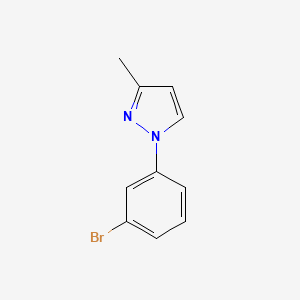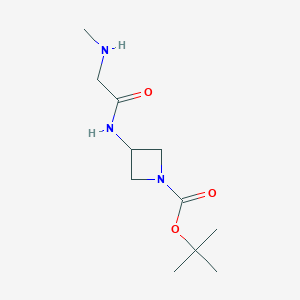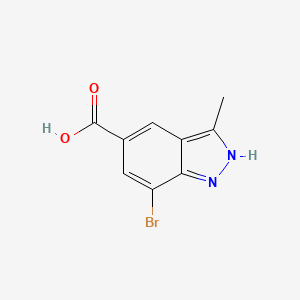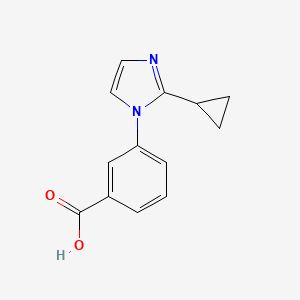
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety. Imidazole derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyclopropyl-1H-imidazole with a benzoic acid derivative under specific conditions. Catalysts such as zinc chloride (ZnCl₂) can be used to facilitate the reaction . The reaction is usually carried out in a solvent like acetonitrile (MeCN) at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microreactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the imidazole ring or benzoic acid moiety .
科学的研究の応用
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
類似化合物との比較
Similar Compounds
4-(imidazole-1-yl)benzoic acid: Similar structure but lacks the cyclopropyl group.
2-(cyclopropyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid moiety.
Uniqueness
The presence of the cyclopropyl group in 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid adds to its chemical stability and potential biological activity. This makes it distinct from other imidazole derivatives and potentially more effective in certain applications .
特性
IUPAC Name |
3-(2-cyclopropylimidazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-2-1-3-11(8-10)15-7-6-14-12(15)9-4-5-9/h1-3,6-9H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCVQGRTKEQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
